molecular formula C15H28O3 B14723681 3-(Oxolan-2-yl)propyl 2-ethylhexanoate CAS No. 5451-25-2

3-(Oxolan-2-yl)propyl 2-ethylhexanoate

Cat. No.: B14723681
CAS No.: 5451-25-2
M. Wt: 256.38 g/mol
InChI Key: CTTMABCNHUOHAT-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)propyl 2-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propyl chain, which is further esterified with 2-ethylhexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate typically involves the esterification of 3-(Oxolan-2-yl)propan-1-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)propyl 2-ethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Scientific Research Applications

3-(Oxolan-2-yl)propyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and ester functional group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

5451-25-2

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl 2-ethylhexanoate

InChI

InChI=1S/C15H28O3/c1-3-5-8-13(4-2)15(16)18-12-7-10-14-9-6-11-17-14/h13-14H,3-12H2,1-2H3

InChI Key

CTTMABCNHUOHAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCC1CCCO1

Origin of Product

United States

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